molecular formula C14H12O6 B12746540 Ammiol CAS No. 668-10-0

Ammiol

Cat. No.: B12746540
CAS No.: 668-10-0
M. Wt: 276.24 g/mol
InChI Key: XSKZZVYURGCOGM-UHFFFAOYSA-N
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Description

Ammiol (CAS 668-10-0) is a naturally occurring chemical compound classified as a chromone, sourced from the plant Ammi visnaga L. (Apiaceae) . It has a molecular formula of C14H12O6 and a molecular weight of 276.25 g/mol . Researchers are provided with high-purity this compound to support investigations into its bioactivity and potential applications. Current scientific literature indicates that extracts of Ammi visnaga , which contain this compound, have been successfully utilized in the green synthesis of silver nanoparticles (AgNPs) . These nanoparticles have demonstrated significant potential in various research fields, exhibiting promising antibiofilm activity against pathogens like Staphylococcus aureus , photocatalytic degradation of environmental contaminants such as Eosin Y dye, and in vitro anticancer activity against specific cell lines . This makes this compound a compound of interest for research in nanotechnology, environmental science, and biomedical applications. This product is intended for research and development purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

668-10-0

Molecular Formula

C14H12O6

Molecular Weight

276.24 g/mol

IUPAC Name

7-(hydroxymethyl)-4,9-dimethoxyfuro[3,2-g]chromen-5-one

InChI

InChI=1S/C14H12O6/c1-17-11-8-3-4-19-12(8)14(18-2)13-10(11)9(16)5-7(6-15)20-13/h3-5,15H,6H2,1-2H3

InChI Key

XSKZZVYURGCOGM-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=O)C=C(OC2=C(C3=C1C=CO3)OC)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ammiol typically involves the reaction of appropriate precursors under specific conditions. One common method includes the use of hydroxymethylation and methoxylation reactions to introduce the hydroxymethyl and methoxy groups into the benzopyran ring . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

Ammiol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in this compound, leading to the formation of reduced derivatives.

    Substitution: Substitution reactions can occur at the hydroxymethyl or methoxy groups, leading to the formation of new compounds with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Ammiol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Ammiol involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activities and signaling pathways. For example, its antioxidant activity may be due to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Structural and Functional Similarities

  • Dianabol : A classic anabolic steroid, Dianabol enhances muscle mass and strength by increasing nitrogen retention and protein synthesis. While this compound shares a similar steroid-like effect (3% potency), Dianabol’s efficacy escalates with higher dosages or supplementation .
  • Anavar: Known for its mild androgenicity, Anavar is used for lean muscle retention. Though structurally distinct from this compound, both compounds are marketed as alternatives to illegal steroids, with Anavar favoring endurance athletes and this compound targeting cost-conscious users .

Efficacy and Cost Analysis

Table 1: Comparative Profile of this compound, Dianabol, and Anavar

Parameter This compound (Ammolol) Dianabol Anavar
Steroid Effect 3% ≥3% (dose-dependent) Not quantified
Cost Low Moderate High
Primary Use Muscle growth, anti-estrogen Bulk muscle gain Lean mass retention
Legal Status Legal alternative Regulated Regulated

Mechanistic Differences

  • Dianabol/Anavar : Directly bind to androgen receptors, stimulating muscle hypertrophy but with higher risks of hepatotoxicity and hormonal imbalance.

Research Findings and Methodological Considerations

Limited peer-reviewed studies on this compound are available in the provided evidence. Existing data emphasize its economic appeal but lack robust pharmacokinetic or long-term safety profiles. For instance:

  • Potency Claims: The 3% efficacy metric for this compound derives from vendor or non-peer-reviewed sources, necessitating validation through controlled trials .
  • Methodological Gaps : Analytical chemistry guidelines (e.g., reproducibility, sample size) outlined in and are critical for future studies to ensure reliability.

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